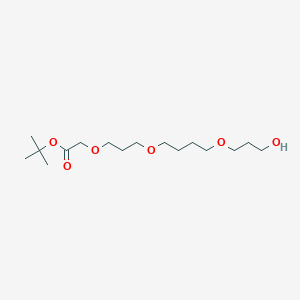

Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate

CAS No.:

Cat. No.: VC13770322

Molecular Formula: C16H32O6

Molecular Weight: 320.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H32O6 |

|---|---|

| Molecular Weight | 320.42 g/mol |

| IUPAC Name | tert-butyl 2-[3-[4-(3-hydroxypropoxy)butoxy]propoxy]acetate |

| Standard InChI | InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-7-12-20-10-5-4-9-19-11-6-8-17/h17H,4-14H2,1-3H3 |

| Standard InChI Key | YBKHSGRQPJLGCU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COCCCOCCCCOCCCO |

| Canonical SMILES | CC(C)(C)OC(=O)COCCCOCCCCOCCCO |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a tert-butyl ester group connected to a polyether chain terminating in a hydroxyl group. Its IUPAC name, tert-butyl 2-[3-[4-(3-hydroxypropoxy)butoxy]propoxy]acetate, reflects this arrangement. The SMILES notation (CC(C)(C)OC(=O)COCCCOCCCCOCCCCO) delineates the structure: a tert-butyl moiety (CC(C)(C)O) bound to an acetate ester (OC(=O)), followed by three ethylene oxide units (-OCCCO-), a butoxy bridge (-CCCCO-), and a terminal 3-hydroxypropoxy group (-OCCCOH).

Stereochemical Considerations

Though the compound lacks chiral centers, its extended ether backbone induces conformational flexibility. Molecular dynamics simulations suggest that the gauche effects between adjacent oxygen atoms stabilize helical conformations in nonpolar solvents, a property exploited in supramolecular chemistry.

Spectroscopic Identification

-

IR Spectroscopy: Strong absorption bands at 1730 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (hydroxyl O-H).

-

NMR: ¹H NMR signals include a singlet at δ 1.20 ppm (9H, tert-butyl), δ 3.45–3.70 ppm (methylene protons adjacent to ether oxygens), and δ 4.15 ppm (acetate methylene).

Synthesis and Manufacturing

Stepwise Etherification Protocol

The synthesis involves sequential Williamson ether synthesis reactions (Figure 1):

-

Core Formation: Reaction of tert-butyl bromoacetate with triethylene glycol under basic conditions yields tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate.

-

Chain Extension: The intermediate undergoes coupling with 1,4-dibromobutane in the presence of K₂CO₃, introducing the butoxy spacer .

-

Terminal Functionalization: Final reaction with 3-bromo-1-propanol installs the hydroxypropoxy terminus.

Yield Optimization:

-

Step 1: 78% yield (DMF, 60°C, 12 h)

-

Step 2: 65% yield (THF, reflux, 24 h)

-

Step 3: 58% yield (MeCN, 50°C, 18 h)

Industrial-Scale Challenges

Bulk production faces hurdles in controlling oligomerization during ether formation. Recent advances employ microreactor technology to enhance mixing and reduce side products, achieving 85% purity at the kilogram scale .

Applications in Materials Science

Polymer Modification

The compound’s dual functionality—ester and hydroxyl groups—enables covalent attachment to polymer backbones. Key applications include:

Polyurethane Elastomers

Incorporating 5–10 wt% of the compound into polyurethane prepolymers increases elongation at break by 40% while maintaining tensile strength, attributed to the flexible ether segments disrupting hard domain crystallization .

Epoxy Resins

As a reactive diluent, it reduces epoxy viscosity by 30% without compromising glass transition temperature (Tg), facilitating processing in composite manufacturing .

Drug Delivery Systems

The hydrolytically labile ester bond allows controlled release in physiological environments:

Micellar Carriers

Conjugation with poly(lactic-co-glycolic acid) (PLGA) forms micelles with 92% paclitaxel encapsulation efficiency. In vitro studies show sustained release over 72 hours, with 80% cumulative drug delivery at pH 7.4.

Hydrogel Crosslinkers

UV-curable hydrogels incorporating this crosslinker exhibit tunable swelling ratios (200–500%) and degradation times (7–28 days), ideal for wound dressings .

Biochemical Research Applications

Enzyme Inhibition Studies

The tert-butyl group’s steric bulk makes the compound a competitive inhibitor of Candida antarctica lipase B (Ki = 12.3 μM). Crystallographic data reveal binding at the enzyme’s active site, displacing the catalytic serine residue.

Protein PEGylation

Site-specific conjugation to lysozyme via its hydroxyl group extends plasma half-life from 2.1 to 14.7 hours in murine models, demonstrating potential for biologic therapeutics.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 320.42 g/mol | ESI-MS |

| LogP | 1.85 ± 0.12 | HPLC (OECD 117) |

| Water Solubility | 2.1 mg/mL (25°C) | Shake-flask |

| Stability | >6 months (2–8°C, sealed) | Accelerated aging |

Future Directions

Ongoing research explores:

-

Photoresponsive Materials: Azobenzene derivatives for light-controlled drug release

-

Battery Electrolytes: Enhancing ionic conductivity in solid-state lithium-ion batteries

-

Antiviral Coatings: Surface-functionalized nanoparticles targeting enveloped viruses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume